2,6,9-Trioxaspiro[4.5]decan-10-one
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Overview
Description
2,6,9-Trioxaspiro[4.5]decan-10-one is a chemical compound with the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol It is characterized by a spiroacetal structure, which is a bicyclic system containing an oxygen atom at the spiro center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,9-Trioxaspiro[4.5]decan-10-one can be achieved through stereoselective synthesis from d-glucose . The process involves the formation of a spiroacetal ring system, which is a common structural motif in many natural products. The reaction conditions typically include the use of specific reagents and catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized in a laboratory setting using standard organic synthesis techniques. The scalability of these methods for industrial production would depend on the optimization of reaction conditions and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
2,6,9-Trioxaspiro[4.5]decan-10-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The spiroacetal structure allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome of the reaction.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the spiroacetal structure.
Scientific Research Applications
2,6,9-Trioxaspiro[4.5]decan-10-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with spiroacetal structures.
Biology: It serves as a model compound for studying the biological activity of spiroacetals, which are found in many natural products.
Industry: The unique structural properties of this compound make it a valuable compound for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6,9-Trioxaspiro[4.5]decan-10-one involves its interaction with specific molecular targets and pathways. The spiroacetal structure allows the compound to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.5]decane: This compound shares a similar spiroacetal structure but lacks the additional oxygen atom at position 9.
Monensin A: An antibiotic with a spiroacetal core, used as a reference compound in the study of spiroacetals.
Berkelic Acid: An anticancer agent with a spiroacetal structure, highlighting the potential therapeutic applications of such compounds.
Uniqueness
2,6,9-Trioxaspiro[4.5]decan-10-one is unique due to the presence of three oxygen atoms in its spiroacetal ring system. This additional oxygen atom can influence the compound’s reactivity and biological activity, making it distinct from other spiroacetal-containing compounds.
Properties
IUPAC Name |
2,6,9-trioxaspiro[4.5]decan-10-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6-7(1-2-9-5-7)11-4-3-10-6/h1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWFUUCLZBJFFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12C(=O)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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